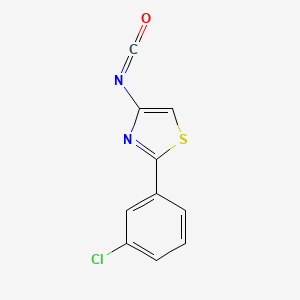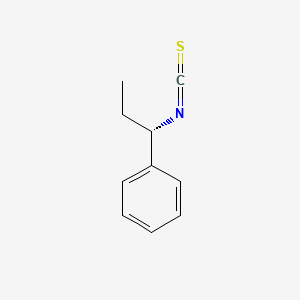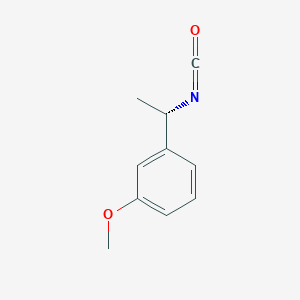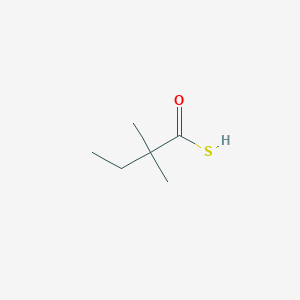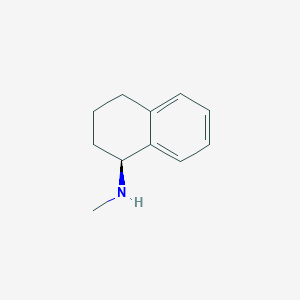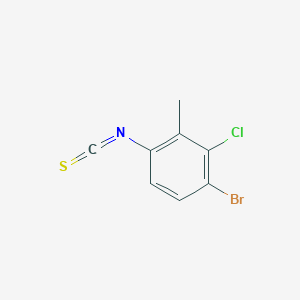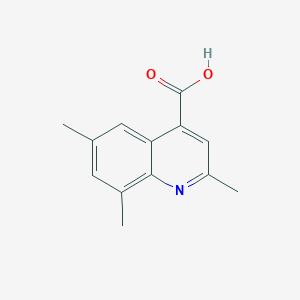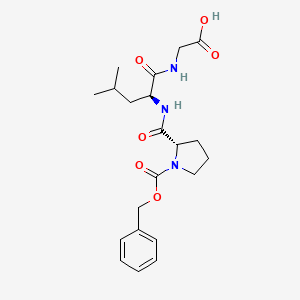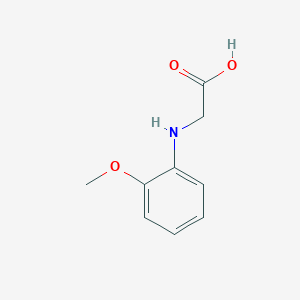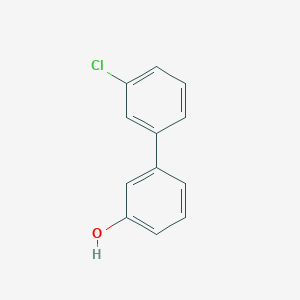
3-(3-Chlorophenyl)phenol
Übersicht
Beschreibung
3-Chlorophenol is an organic compound with the molecular formula C6H4ClOH . It is one of three isomers of monochlorophenol . It is a colorless or white solid that melts easily and exhibits significant solubility in water . Together with 3,5-dichlorophenol, it is prepared industrially by dechlorination of polychlorophenols .
Synthesis Analysis
Phenols can be synthesized through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
Wissenschaftliche Forschungsanwendungen
Phenolic compounds, in general, have been found to have multiple physiological effects when consumed as a component or dietary supplement . They are present in plants, including vegetables, fruits, cereals, and dry legumes . They show potential in the development and management of diabetes, cancer, osteoporosis, cardiovascular diseases, and neurodegenerative diseases .
Similarly, indole derivatives, which contain the indole nucleus like 3-Chlorophenol, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Pharmaceuticals : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These properties make them useful in the development of various pharmaceutical products .
-
Food Preservatives : Due to their antimicrobial properties, phenolic compounds can be used as food preservatives .
-
Polymers : Phenolic compounds can be used in the production of polymers . They can act as monomers that link together to form a polymer.
-
Resins and Adhesives : Phenolic compounds are used in the production of resins and adhesives . They can provide the necessary bonding strength and durability.
-
Flavoring Agents : Some phenolic compounds are used as flavoring agents . They can contribute to the taste and aroma of various foods and beverages.
-
Vitamins : Certain phenolic compounds are precursors to vitamins . They play a crucial role in the synthesis of these essential nutrients.
-
Pharmaceuticals : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These properties make them useful in the development of various pharmaceutical products .
-
Food Preservatives : Due to their antimicrobial properties, phenolic compounds can be used as food preservatives .
-
Polymers : Phenolic compounds can be used in the production of polymers . They can act as monomers that link together to form a polymer.
-
Resins and Adhesives : Phenolic compounds are used in the production of resins and adhesives . They can provide the necessary bonding strength and durability.
-
Flavoring Agents : Some phenolic compounds are used as flavoring agents . They can contribute to the taste and aroma of various foods and beverages.
-
Vitamins : Certain phenolic compounds are precursors to vitamins . They play a crucial role in the synthesis of these essential nutrients.
Safety And Hazards
Zukünftige Richtungen
Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Bacterial degradation of chlorophenols and their derivatives has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIKHFDYHKAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460158 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)phenol | |
CAS RN |
365426-91-1 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



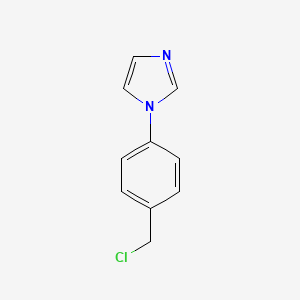
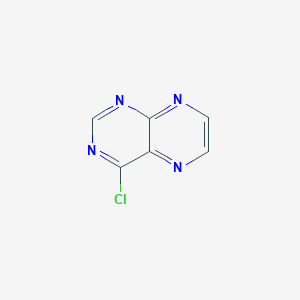
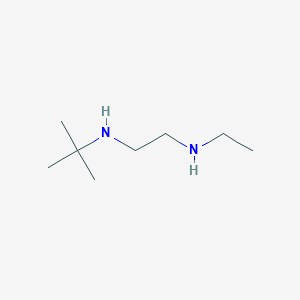
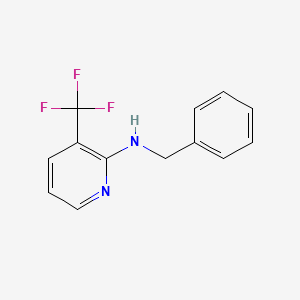
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
